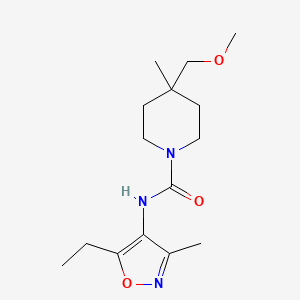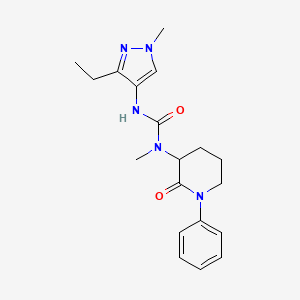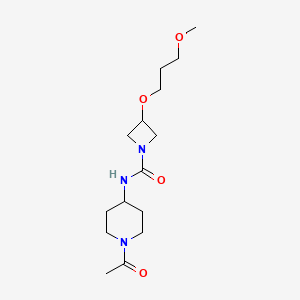![molecular formula C17H18N4O4S B7059008 (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7059008.png)
(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone is a complex organic compound featuring multiple functional groups, including oxazole, thiophene, oxadiazole, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the oxazole and oxadiazole rings, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key factor in its industrial application.
Chemical Reactions Analysis
Types of Reactions
(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. Its diverse functional groups make it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups could lead to the creation of materials with novel electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules with oxazole, thiophene, oxadiazole, and morpholine groups. Examples include:
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Various bio-based PVC compounds used in medical packaging
Uniqueness
What sets (3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10(2)11-8-13(25-20-11)17(22)21-5-6-23-9-12(21)15-18-19-16(24-15)14-4-3-7-26-14/h3-4,7-8,10,12H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKOIZVXQEWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCOCC2C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[2-[(2-methyl-1,2,4-triazol-3-yl)carbamoylamino]ethyl]benzoate](/img/structure/B7058926.png)
![N-[2-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7058934.png)

![2H-triazol-4-yl-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7058941.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea](/img/structure/B7058968.png)
![N-[3-(3-bromophenyl)propyl]-N'-(2-chloropyridin-3-yl)oxamide](/img/structure/B7058978.png)

![2-Cyclohex-2-en-1-yl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]ethanone](/img/structure/B7059001.png)
![3-(Furan-2-yl)-1-[2-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B7059006.png)
![4-bromo-N-[1-(furan-2-yl)ethyl]-N-methyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7059015.png)
![3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7059023.png)
![2-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7059032.png)
![4-[[4-(5-Chloro-2-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7059042.png)
